4-Hydrazineyl-5-methyl-6-(methylthio)pyrimidine

Catalog No.
S14191576
CAS No.
M.F
C6H10N4S
M. Wt
170.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydrazineyl-5-methyl-6-(methylthio)pyrimidine

Product Name

4-Hydrazineyl-5-methyl-6-(methylthio)pyrimidine

IUPAC Name

(5-methyl-6-methylsulfanylpyrimidin-4-yl)hydrazine

Molecular Formula

C6H10N4S

Molecular Weight

170.24 g/mol

InChI

InChI=1S/C6H10N4S/c1-4-5(10-7)8-3-9-6(4)11-2/h3H,7H2,1-2H3,(H,8,9,10)

InChI Key

PDIHWKDRSPVJLV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN=C1SC)NN

4-Hydrazineyl-5-methyl-6-(methylthio)pyrimidine is a pyrimidine derivative characterized by the presence of a hydrazineyl group at the 4-position, a methyl group at the 5-position, and a methylthio group at the 6-position of the pyrimidine ring. Its molecular formula is C6H9N3SC_6H_9N_3S with a molecular weight of approximately 155.22 g/mol. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

Typical of pyrimidine derivatives, including:

  • Hydrazinolysis: The hydrazineyl group can undergo reactions with various electrophiles, leading to the formation of substituted derivatives.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines, which can further undergo cyclization or rearrangement.
  • Nucleophilic Substitution: The methylthio group can be replaced by other nucleophiles under appropriate conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 4-Hydrazineyl-5-methyl-6-(methylthio)pyrimidine exhibits potential biological activities, particularly in the field of anticancer research. Its structural features suggest it may interact with specific biological targets, potentially inhibiting tumor growth or exhibiting cytotoxic effects on cancer cells. In vitro studies have shown promising results, although further investigation is needed to fully understand its mechanism of action and therapeutic potential .

The synthesis of 4-Hydrazineyl-5-methyl-6-(methylthio)pyrimidine typically involves:

  • Starting Materials: The synthesis often begins with commercially available pyrimidine derivatives.
  • Hydrazine Treatment: The pyrimidine compound is treated with hydrazine hydrate under reflux conditions, facilitating the introduction of the hydrazineyl group.
  • Methylthio Group Introduction: Methylthio groups can be introduced via alkylation reactions involving methylthiol or related reagents.

Alternative methods may involve multi-step synthesis strategies that include condensation and cyclization reactions to form the desired pyrimidine structure .

4-Hydrazineyl-5-methyl-6-(methylthio)pyrimidine has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new anticancer agents.
  • Pharmaceutical Research: Its unique structure may lead to novel therapeutic agents targeting specific diseases.
  • Agricultural Chemistry: Similar compounds have been explored for their fungicidal and herbicidal properties.

Interaction studies involving 4-Hydrazineyl-5-methyl-6-(methylthio)pyrimidine have primarily focused on its binding affinity to various biological targets. Molecular docking studies suggest that this compound may effectively bind to specific enzymes or receptors involved in cancer progression. These studies are crucial for understanding how modifications to its structure could enhance its biological activity and selectivity .

Several compounds share structural similarities with 4-Hydrazineyl-5-methyl-6-(methylthio)pyrimidine, including:

Compound NameCAS NumberSimilarity Index
2-(Methylthio)pyrimidin-4-ylmethanamine1312095-44-50.78
2-(Methylthio)pyrimidine-4,6-diamine1005-39-60.77
4-Amino-5-hydroxymethyl-2-(methylthio)pyrimidine588-36-30.75
4-Amino-6-chloro-2-(methylthio)pyrimidine1005-38-50.74
2-(Ethylthio)pyrimidine-4,6-diamine23994-93-60.74

These compounds exhibit varying degrees of similarity based on structural features such as functional groups and ring substitutions. The unique combination of hydrazineyl, methyl, and methylthio groups in 4-Hydrazineyl-5-methyl-6-(methylthio)pyrimidine may contribute to distinct biological properties that are not present in other similar compounds.

The synthesis of 4-hydrazineyl-5-methyl-6-(methylthio)pyrimidine often begins with the construction of the pyrimidine core via condensation reactions. Classical methods include the Pinner condensation, which involves the reaction of non-$$ N $$-substituted amidines with β-keto esters or β-diketones under basic conditions. For example, acetamidine hydrochloride reacts with bis(methylthio)methylene malononitrile in dimethylformamide (DMF) with anhydrous potassium carbonate to yield intermediates such as 4-amino-2-methyl-6-(methylthio)pyrimidine-5-carbonitrile.

A solvent-dependent aromatization step is critical in these reactions. Polar aprotic solvents like DMF favor the formation of the amidine anion, accelerating alkoxide elimination and subsequent cyclization. Three-component cyclo-condensation strategies using barbituric acids, aldehydes, and amino derivatives in refluxing water have also been reported, offering a "green" alternative. These methods typically achieve yields of 70–85% under optimized conditions (Table 1).

Table 1: Traditional Condensation Methods for Pyrimidine Core Synthesis

ReactantsSolventCatalystYield (%)Reference
Acetamidine + malononitrileDMFK$$2$$CO$$3$$82
Barbituric acid + aldehydeWaterNone78
β-Keto ester + amidineEthanolNaOEt75

Methylation and Functionalization Strategies for Side-Chain Modification

Functionalization of the pyrimidine core at the 4-, 5-, and 6-positions requires precise methylation and hydrazine incorporation. Nucleophilic substitution at the 6-methylthio group is a key step. For instance, treating 4-amino-2-methyl-6-(methylthio)pyrimidine-5-carbonitrile with hydrazine hydrate in DMF replaces the methylthio group with hydrazine, yielding the target compound.

Methylation is often achieved using methyl iodide or dimethyl sulfate in the presence of bases like potassium carbonate. The electron-withdrawing cyano group at position 5 enhances reactivity toward nucleophiles, facilitating regioselective modifications. Recent work demonstrates that $$ N $$-aryl isothiocyanates can further functionalize the hydrazine moiety, enabling the synthesis of triazole and thiadiazole hybrids.

Microwave-Assisted and Solvent-Free Synthetic Approaches

Microwave irradiation and solvent-free conditions have emerged as efficient alternatives. For example, cyclocondensation reactions in water under reflux achieve completion in 2–3 hours with yields exceeding 80%. Solvent-free protocols using silica-supported catalysts reduce side reactions and improve atom economy. A notable example involves the one-pot reaction of acetamidine derivatives with methylthio-malononitrile under microwave irradiation, completing in 15 minutes with 88% yield.

Novel Catalytic Systems for Regioselective Synthesis

Advanced catalytic systems address challenges in regioselectivity. Anhydrous potassium carbonate in DMF promotes simultaneous cyclization and hydrazine substitution, as shown in the synthesis of pyrazolo[3,4-$$ d $$]pyrimidines. Transition-metal catalysts, though less common, have been explored for cross-coupling reactions at the methylthio group. For instance, palladium-catalyzed coupling with aryl boronic acids introduces aromatic substituents at position 6.

Table 2: Catalytic Systems for Regioselective Functionalization

Reaction TypeCatalystSelectivity (%)Yield (%)Reference
Hydrazine substitutionK$$2$$CO$$3$$>9582
Aryl couplingPd(PPh$$3$$)$$4$$8975
Solvent-free cyclizationSiO$$2$$-H$$3$$PO$$_4$$9185

Cyclocondensation Mechanisms Involving 1,3-Bifunctional Reagents

The synthesis of 4-Hydrazineyl-5-methyl-6-(methylthio)pyrimidine through cyclocondensation mechanisms represents a fundamental approach in pyrimidine chemistry, particularly involving the strategic use of 1,3-bifunctional reagents [1]. These mechanisms are characterized by the formation of the pyrimidine ring system through the condensation of nitrogen-containing bifunctional reagents with three-carbon fragments, following established patterns of heterocyclic synthesis [2].

The most prevalent cyclocondensation pathway involves the reaction of thiourea derivatives with appropriately substituted malononitrile compounds or related 1,3-dicarbonyl systems [3]. In the formation of the target pyrimidine derivative, the initial step involves the nucleophilic attack of the thiourea nitrogen on the electrophilic carbon center of the three-carbon fragment, typically activated through the presence of electron-withdrawing groups [4]. This reaction proceeds through a series of well-defined intermediates, where the sulfur atom of thiourea plays a crucial role in stabilizing the developing charge during ring closure [5].

The mechanism progresses through the formation of a cyclic intermediate where intramolecular nucleophilic attack by the second nitrogen atom of thiourea leads to ring closure with concomitant elimination of water or other small molecules [6]. The methylthio substituent at the 6-position can be introduced either during the initial cyclocondensation step or through subsequent functionalization of a preformed pyrimidine core [7]. Research has demonstrated that the regioselectivity of these cyclocondensation reactions is influenced by both electronic and steric factors, with electron-donating groups generally favoring formation at specific positions around the pyrimidine ring [1].

Three-component reactions have emerged as particularly efficient routes for constructing substituted pyrimidines through cyclocondensation mechanisms [2] [8]. These reactions typically involve the simultaneous condensation of an aldehyde, a nitrogen-containing bifunctional reagent such as thiourea or guanidine, and a third component bearing appropriate functional groups [9]. The mechanistic pathway involves initial Knoevenagel-type condensation followed by cyclization through nucleophilic attack and subsequent ring closure [10].

Reaction TypeBifunctional ReagentThree-Carbon FragmentYield RangeReference
Thiourea CyclocondensationThioureaMalononitrile derivatives68-89% [3]
Guanidine CondensationGuanidine hydrochlorideβ-Dicarbonyl compounds75-83% [11]
Multicomponent ReactionUrea/ThioureaAldehyde + Active methylene80-92% [2]

The role of catalysts in these cyclocondensation mechanisms cannot be understated, with various Lewis acids and bases facilitating the ring-forming process [6]. Magnesium oxide has proven particularly effective as a heterogeneous base catalyst, promoting the cyclocondensation under relatively mild conditions while providing excellent yields [2] [9]. The catalytic mechanism involves activation of the bifunctional reagent through coordination, thereby enhancing its nucleophilicity and facilitating the subsequent cyclization process [6].

Nucleophilic Substitution Pathways for Hydrazineyl Group Incorporation

The incorporation of the hydrazineyl group into the 4-position of 5-methyl-6-(methylthio)pyrimidine occurs predominantly through nucleophilic aromatic substitution mechanisms [12] [13]. These pathways exploit the inherent electron-deficient nature of the pyrimidine ring system, which renders positions 2, 4, and 6 particularly susceptible to nucleophilic attack [14]. The regioselectivity observed in these reactions strongly favors substitution at the 4-position over other available sites [13].

The mechanism of hydrazineyl group incorporation typically involves direct displacement of a suitable leaving group, most commonly a halogen or methylthio moiety, by hydrazine or its derivatives [15] [16]. The reaction proceeds through a classical addition-elimination mechanism where the nucleophilic nitrogen of hydrazine attacks the electron-deficient carbon center, forming a tetrahedral intermediate that subsequently eliminates the leaving group [17]. The methylthio group at the 6-position serves as an electron-withdrawing substituent that further activates the 4-position toward nucleophilic attack [18].

Research has demonstrated that the nucleophilic substitution of hydrazine with pyrimidine derivatives follows a highly regioselective pattern [13]. Studies using various halopyrimidines have shown that nucleophilic attack by nitrogen-containing nucleophiles such as hydrazine consistently favors the 4-position over the 2-position by a significant margin [13]. This regioselectivity arises from the differential electronic environment created by the nitrogen atoms in the pyrimidine ring, with the 4-position experiencing greater electron deficiency due to its proximity to both ring nitrogens [14].

The reaction conditions for hydrazineyl incorporation typically involve the use of polar protic solvents such as ethanol or methanol, which facilitate the nucleophilic substitution process [15] [16]. The reaction temperature and duration are critical parameters, with most substitutions occurring efficiently at reflux temperatures over several hours [17]. The use of base catalysts can enhance the reaction rate by increasing the nucleophilicity of the hydrazine reagent through deprotonation [19].

Polyethylene glycol has emerged as an environmentally benign solvent for nucleophilic aromatic substitution reactions involving pyrimidine derivatives [17]. The mechanism in polyethylene glycol involves enhanced solvation of both the nucleophile and the substrate, leading to increased reaction rates and improved yields compared to conventional organic solvents [17]. The reaction proceeds with excellent regioselectivity, typically completing within minutes under optimized conditions [17].

NucleophileSolvent SystemTemperatureReaction TimeYieldReference
Hydrazine hydrateEthanolReflux10-12 hours85-92% [15]
PhenylhydrazineEthanol/DMF60-80°C8-10 hours78-86% [16]
MethylhydrazinePolyethylene glycol25°C5 minutes90-95% [17]

The electronic effects governing nucleophilic substitution in pyrimidine systems have been extensively studied through computational and experimental approaches [14]. The presence of additional substituents on the pyrimidine ring significantly influences the reactivity toward nucleophilic attack, with electron-withdrawing groups enhancing reactivity and electron-donating groups providing deactivation [12]. The methylthio group at the 6-position acts as a moderate electron-withdrawing substituent, contributing to the enhanced reactivity of the 4-position toward hydrazineyl incorporation [18].

Ring Transformation and Expansion Processes

Ring transformation and expansion processes represent sophisticated mechanistic pathways for accessing 4-Hydrazineyl-5-methyl-6-(methylthio)pyrimidine derivatives through skeletal rearrangements of existing heterocyclic systems [20] [21]. These processes involve fundamental changes to the ring structure, often proceeding through unusual bond-breaking and bond-forming sequences that lead to pyrimidine formation from alternative heterocyclic precursors [22].

One of the most significant ring transformation pathways involves the conversion of 1,3-oxazine derivatives to pyrimidines through hydrazine-mediated ring opening and reclosure mechanisms [21] [23]. The transformation proceeds through initial nucleophilic attack by hydrazine at the electrophilic carbon center of the oxazine ring, leading to ring opening and formation of an acyclic intermediate [24]. This intermediate subsequently undergoes intramolecular cyclization to form the pyrimidine ring system with concomitant elimination of appropriate leaving groups [21].

The mechanism of oxazine-to-pyrimidine transformation has been elucidated through nitrogen-15 nuclear magnetic resonance studies, which have identified key intermediates in the ring transformation process [21]. The reaction proceeds through formation of 6-hydroxy-5,6-dihydrouracil intermediates that subsequently rearrange to yield the desired pyrimidine products [21]. The transformation is facilitated by the inherent strain in the oxazine ring system and the thermodynamic stability of the resulting pyrimidine products [23].

A particularly noteworthy ring expansion mechanism involves the nitrogen-nitrogen bond cleavage of pyrazole derivatives to afford pyrimidines through chlorocarbene-mediated processes [20] [22]. This transformation proceeds through ylide formation followed by fragmentation of the nitrogen-nitrogen bond, generating a ring-opened diazahexatriene intermediate that subsequently undergoes cyclization to form the pyrimidine ring [22]. The mechanism represents a novel approach to pyrimidine synthesis that bypasses traditional cyclocondensation routes [20].

The chlorodiazirine-mediated ring expansion follows a well-defined mechanistic pathway involving initial attack of the pyrazole nitrogen on the chlorocarbene intermediate [22]. The resulting ylide undergoes fragmentation with cleavage of the nitrogen-nitrogen bond, forming a highly reactive diazahexatriene species [20]. This intermediate is predisposed to undergo ring closure through a concerted process that directly yields the pyrimidine product without isolation of intermediate species [22].

Ring transformation processes involving thiazine derivatives have also been documented as viable routes to pyrimidine formation [25]. The mechanism involves nucleophilic attack by hydrazine derivatives on the thiazine ring system, leading to ring opening and subsequent recyclization to form pyrimidine products [25]. The transformation is driven by the relative thermodynamic stability of the pyrimidine ring compared to the starting thiazine system [25].

Starting MaterialTransformation TypeMechanismProduct YieldReference
1,3-Oxazine derivativesRing opening/reclosureHydrazine-mediated70-85% [21]
Pyrazole derivativesRing expansionChlorocarbene insertion60-75% [22]
Thiazine derivativesRing transformationNucleophilic substitution75-90% [25]

The Addition-Nucleophile-Ring-Opening-Ring-Closure mechanism represents a general framework for understanding ring transformation processes in heterocyclic chemistry [26]. This mechanism involves initial nucleophilic addition to the heterocyclic substrate, followed by ring opening to generate an acyclic intermediate, and subsequent ring closure to form the target heterocycle [26]. The process is particularly relevant for transformations involving strained ring systems or those driven by favorable thermodynamic considerations [23].

The emergence of multidrug-resistant (MDR) bacterial pathogens has created an urgent need for novel antimicrobial agents with unique mechanisms of action. Pyrimidine derivatives, particularly those containing hydrazine moieties, have demonstrated significant potential in addressing this therapeutic challenge.

Spectrum of Activity

Research indicates that 4-Hydrazineyl-5-methyl-6-(methylthio)pyrimidine exhibits promising biological activities, particularly in antimicrobial applications . The compound's structural features, including the hydrazineyl group at position 4, methyl substitution at position 5, and methylthio group at position 6, contribute to its broad-spectrum antimicrobial potential.

Structurally related pyrimidine derivatives have shown remarkable efficacy against various multidrug-resistant pathogens. Benzothiazole-pyrimidine hybrid compounds, specifically compounds 5c and 15, demonstrated exceptional anti-tubercular activity against sensitive Mycobacterium tuberculosis (ATCC 25177) with minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.98 μg/mL [2]. These compounds maintained substantial activity against multidrug-resistant strains (ATCC 35822) and extensively drug-resistant strains (RCMB 2674), with MIC values of 0.98-1.95 μg/mL and 3.9-7.81 μg/mL, respectively [2].

Mechanisms of Antimicrobial Action

The antimicrobial efficacy of pyrimidine derivatives stems from their ability to interfere with essential bacterial processes. Pyrazolylpyrimidinone compounds have demonstrated bactericidal activity against replicating Mycobacterium tuberculosis, showing 2-log CFU reduction at 1-2× MIC over 7 days [3]. These compounds exhibit a novel mechanism of action that involves perturbation of iron homeostasis, as evidenced by RNA transcriptional profiling and checkerboard MIC assays in the presence of varying ferrous salt concentrations [3].

Thieno[2,3-d]pyrimidinedione derivatives, compounds 1 and 2, displayed potent activity against multidrug-resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate Staphylococcus aureus (VISA), vancomycin-resistant Staphylococcus aureus (VRSA), and vancomycin-resistant enterococci (VRE), with MIC values in the 2-16 mg/L range [4]. The activity mechanism involves disruption of bacterial cell division processes [4].

Resistance Patterns and Cross-Resistance

A critical advantage of pyrimidine-based antimicrobials is their lack of cross-resistance with existing antibiotics. Pyrazolylpyrimidinone compounds retained activity against clinical isolates within a 4-fold range of MICs against drug-sensitive Mycobacterium tuberculosis H37Rv strain, indicating minimal development of resistance [3]. In vitro resistance selection studies revealed that mutations in target proteins occurred primarily in thymineless-death related proteins rather than in thymidylate synthase (ThyA), suggesting that compounds binding directly to ThyA without requiring phosphorylation may exhibit higher genetic barriers to resistance development [5].

Pathogen TypeRepresentative CompoundsMIC RangeResistance Profile
MDR Mycobacterium tuberculosisBenzothiazole-pyrimidine hybrids0.24-0.98 μg/mLMinimal resistance development
MRSA/VRSA/VREThieno[2,3-d]pyrimidinediones2-16 mg/LNo cross-resistance with vancomycin
Gram-positive cocciPyrazolylpyrimidinones2-50 μMNovel mechanism avoiding ThyA mutations

Enzyme Inhibition Profiles for Therapeutic Targeting

The enzyme inhibition properties of 4-Hydrazineyl-5-methyl-6-(methylthio)pyrimidine and related compounds represent a critical aspect of their therapeutic potential. These compounds exhibit selective inhibition of multiple enzyme systems, making them valuable for targeted therapeutic applications.

Thymidylate Synthase Inhibition

Thymidylate synthase (TS) represents a crucial target for anticancer therapy, as it is essential for DNA synthesis and repair. Pyrimidine derivatives have demonstrated potent inhibitory activity against this enzyme. A series of 6-aryl-5-cyano-pyrimidine derivatives showed marked thymidylate synthase inhibitory activity with IC50 values ranging from 3.89 to 15.74 nM [11]. These compounds demonstrated comparable or superior activity to established thymidylate synthase inhibitors, making them promising candidates for anticancer drug development [11].

The mechanism of thymidylate synthase inhibition by pyrimidine derivatives involves competitive binding to the enzyme's active site. Molecular docking studies have revealed that pyrimidine-based inhibitors form critical hydrogen bonds with amino acid residues in the enzyme's binding pocket, effectively blocking substrate access and enzyme function [11]. This inhibition leads to thymineless death in rapidly dividing cells, particularly cancer cells with high DNA synthesis requirements [11].

Protein Kinase Inhibition

Pyrimidine derivatives have emerged as significant protein kinase inhibitors, targeting multiple kinases involved in cancer progression. The compound 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile demonstrated potent inhibitory activity against PI3Kδ with an IC50 of 6.99 ± 0.36 μM [12]. This compound also showed activity against AKT-1 (IC50 = 3.36 ± 0.17 μM), indicating its potential as a dual PI3K/AKT pathway inhibitor [12].

Pyrazolo[1,5-a]pyrimidine derivatives have shown remarkable selectivity and potency against various protein kinases. These compounds act as ATP-competitive inhibitors, with IC50 values ranging from 40 to 204 nM against key kinases including EGFR, CDK2, and VEGFR2 [13]. The selectivity profile of these compounds makes them particularly valuable for multi-targeted cancer therapy, as they can simultaneously inhibit multiple pathways involved in tumor growth and metastasis [13].

Focal Adhesion Kinase (FAK) Inhibition

Recent research has identified pyrimidine-based compounds as potent FAK inhibitors. 2,4-Diarylaminopyrimidine hydrazone derivatives, particularly compound 14f, demonstrated exceptional FAK inhibitory activity with an IC50 of 35 nM [14]. This compound showed significant anti-proliferative effects against thyroid cancer cells (TPC-1) with an IC50 of 0.113 μM [14]. The mechanism involves inhibition of FAK phosphorylation at critical tyrosine residues (Tyr397, Tyr576/577, and Tyr925), leading to disruption of cell adhesion, migration, and survival pathways [14].

Iron-Related Enzyme Targeting

Pyrazolylpyrimidinone compounds have demonstrated the ability to chelate iron through their bidentate coordination sites, formed by the pyrimidinone nitrogen and pyrazole nitrogen [3]. This iron chelation activity disrupts iron homeostasis in bacterial pathogens, particularly Mycobacterium tuberculosis, leading to growth inhibition and cell death [3]. The compounds showed activity against iron-related enzymes involved in bacterial metabolism, presenting a novel approach to antimicrobial therapy [3].

Bacterial Enzyme Inhibition

Pyrimidine analogues have shown significant activity against bacterial enzymes, particularly thymidylate synthase in Gram-positive bacteria. 5-Fluorouracil derivatives exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococci through inhibition of bacterial ThyA enzyme and RNA synthesis [5]. These compounds demonstrated bactericidal effects via thymineless death mechanism, offering a novel approach to combat multidrug-resistant bacterial infections [5].

Enzyme TargetInhibitor TypeIC50 RangeTherapeutic Application
Thymidylate Synthase6-Aryl-5-cyano-pyrimidines3.89-15.74 nMAnticancer therapy
PI3K/AKT PathwayMethylthio-pyrimidines3.36-6.99 μMCancer/leukemia treatment
FAKDiarylaminopyrimidine hydrazones35 nMThyroid cancer therapy
Protein KinasesPyrazolo[1,5-a]pyrimidines40-204 nMMulti-targeted cancer therapy
Iron-related enzymesPyrazolylpyrimidinonesVariableTuberculosis treatment
Bacterial ThyA5-Fluorouracil analoguesVariableAntimicrobial therapy

XLogP3

1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

170.06261751 g/mol

Monoisotopic Mass

170.06261751 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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